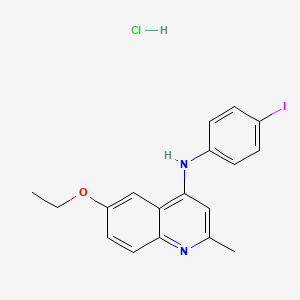![molecular formula C18H20BrClO4 B4981858 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4981858.png)
4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene, also known as BMEB, is a chemical compound with potential applications in scientific research. BMEB is a member of the family of benzene derivatives, which are widely used in organic synthesis and drug development.
Wirkmechanismus
The mechanism of action of 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes, as mentioned above. This compound may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro, but its effects in vivo have not been extensively studied. This compound may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer, but further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene has several advantages for use in lab experiments. It is relatively easy to synthesize, and is commercially available from some chemical suppliers. This compound is also stable under normal laboratory conditions, and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. Its solubility in water is limited, which may make it difficult to use in certain assays. Additionally, the toxicity of this compound has not been extensively studied, and caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the study of this compound's effects in vivo, particularly in animal models of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of new drugs with therapeutic potential.
Synthesemethoden
The synthesis of 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 4-bromo-2-chlorophenol with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base, such as potassium carbonate. This reaction yields the intermediate product, 4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}phenol. The second step involves the reaction of this intermediate with 1,2-dibromoethane in the presence of a base, such as sodium hydride. This reaction yields the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro, and thus may have potential as a lead compound for the development of new drugs. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(19)12-15(16)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYSVSAABAOSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-hydroxy-2,3-dimethyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4981787.png)

![(4-ethynylbenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981814.png)

![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)

![1-(3,4-dimethylphenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B4981847.png)
![3-chloro-N-isopropyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4981855.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
